molecular formula C6H6N2O B572540 3-Ethylisoxazole-5-carbonitrile CAS No. 1215295-98-9

3-Ethylisoxazole-5-carbonitrile

Cat. No.: B572540
CAS No.: 1215295-98-9
M. Wt: 122.127
InChI Key: JDLXCIXVOCNMRJ-UHFFFAOYSA-N
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Description

3-Ethylisoxazole-5-carbonitrile is a heterocyclic organic compound with the chemical formula C6H6N2O. It is a colorless to pale yellow crystalline solid that is used in various fields of research, including medical, environmental, and industrial research. The compound belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylisoxazole-5-carbonitrile can be achieved through various methods. One common approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method employs the use of copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . Additionally, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylisoxazole-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to participate in cycloaddition reactions, particularly (3 + 2) cycloadditions with nitrile oxides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) acetylides, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the presence of metal catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include various substituted isoxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-Ethylisoxazole-5-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it is used in environmental research to study its effects on various ecosystems and its potential as a pollutant.

Mechanism of Action

The mechanism of action of 3-Ethylisoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Ethylisoxazole-5-carbonitrile include other isoxazole derivatives such as 3,5-disubstituted isoxazoles and 3-substituted isoxazoles . These compounds share a similar core structure but differ in the nature and position of substituents on the isoxazole ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLXCIXVOCNMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673680
Record name 3-Ethyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-98-9
Record name 3-Ethyl-5-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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